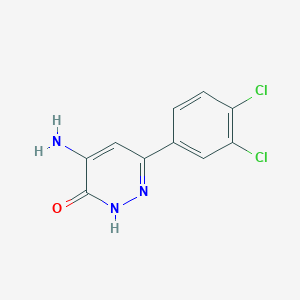

4-Amino-6-(3,4-dichlorophenyl)pyridazin-3-ol

Descripción

4-Amino-6-(3,4-dichlorophenyl)pyridazin-3-ol is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science

Propiedades

IUPAC Name |

5-amino-3-(3,4-dichlorophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O/c11-6-2-1-5(3-7(6)12)9-4-8(13)10(16)15-14-9/h1-4H,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWNDXRHXARSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNC(=O)C(=C2)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(3,4-dichlorophenyl)pyridazin-3-ol typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps like recrystallization or chromatography may be employed to obtain the final product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-6-(3,4-dichlorophenyl)pyridazin-3-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of suitable nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines with reduced functional groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Cancer Treatment

Mechanism of Action

The compound has shown promise in inhibiting specific kinases involved in cancer cell proliferation. It acts on cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

Case Studies

- A study demonstrated that derivatives of pyridazinone compounds, including those similar to 4-amino-6-(3,4-dichlorophenyl)pyridazin-3-ol, exhibited significant anticancer activity against various cancer cell lines. For instance, compounds were evaluated for their inhibitory effects on CDK2, showing IC50 values in the nanomolar range, indicating potent activity against cancer cells such as MCF-7 and HepG2 .

- Another research highlighted the development of pyrimidine derivatives that exhibited broad-spectrum anticancer activity with selectivity towards leukemia cells. These compounds were found to induce apoptosis through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .

Anti-inflammatory Applications

The compound's potential as an anti-inflammatory agent has also been explored. Studies suggest that it may inhibit inflammatory pathways mediated by phosphodiesterase (PDE) enzymes.

Research Findings

- Inhibitors of PDE4 have been associated with reduced inflammation in various models of disease. The structural similarity of 4-amino-6-(3,4-dichlorophenyl)pyridazin-3-ol to known PDE inhibitors suggests it could possess similar properties .

Phosphodiesterase (PDE) Inhibition

PDE enzymes are critical in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP), which are essential for many physiological processes.

Potential Applications

- The inhibition of PDE4 could lead to therapeutic benefits in conditions like asthma and chronic obstructive pulmonary disease (COPD). The compound's ability to modulate these pathways could make it a candidate for developing new treatments for respiratory diseases .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 4-Amino-6-(3,4-dichlorophenyl)pyridazin-3-ol involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various therapeutic effects, such as anti-inflammatory or anticancer activities.

Comparación Con Compuestos Similares

Similar Compounds

Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.

Pyridazinone: A derivative of pyridazine with a keto group at the third position.

4-Amino-5-phenylpyrazoles: Compounds with similar biological activities and structural features.

Uniqueness

4-Amino-6-(3,4-dichlorophenyl)pyridazin-3-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and hydroxyl groups on the pyridazine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Actividad Biológica

4-Amino-6-(3,4-dichlorophenyl)pyridazin-3-ol is a pyridazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer , anti-inflammatory , and antimicrobial agent, making it a candidate for further pharmacological development.

The biological activity of 4-amino-6-(3,4-dichlorophenyl)pyridazin-3-ol can be attributed to its interaction with various biochemical pathways. It is known to inhibit specific enzymes involved in inflammatory processes and modulate cell signaling pathways, which are crucial for cellular functions.

Target Enzymes

The compound primarily targets:

- Cyclooxygenase (COX) : Involved in the inflammatory response.

- Phosphodiesterases : Regulate intracellular levels of cyclic nucleotides, influencing various signaling cascades.

Pharmacological Properties

Research indicates that 4-amino-6-(3,4-dichlorophenyl)pyridazin-3-ol exhibits several pharmacological properties:

-

Anticancer Activity :

- Studies have shown that this compound can inhibit the growth of non-small cell lung cancer (NSCLC) cells by acting as a dual inhibitor of epidermal growth factor receptor (EGFR) and histone deacetylase (HDAC) .

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Interaction with Biomolecules

4-Amino-6-(3,4-dichlorophenyl)pyridazin-3-ol interacts with several biomolecules, influencing their activity:

- Enzyme Inhibition : It inhibits enzymes associated with inflammatory pathways, thus reducing inflammation.

- Cell Signaling Modulation : The compound affects pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is critical for cell proliferation and apoptosis .

Stability and Temporal Effects

Laboratory studies indicate that the compound maintains stability under standard conditions but may degrade over time or under extreme conditions . This stability is crucial for its potential therapeutic applications.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of pyridazine derivatives, including 4-amino-6-(3,4-dichlorophenyl)pyridazin-3-ol:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.